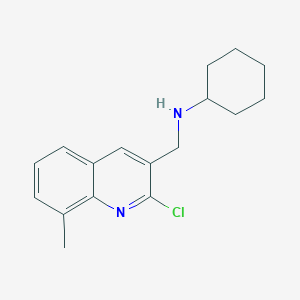

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine

Description

Quinoline Scaffold in Chemical Sciences

The quinoline framework—a bicyclic structure comprising a benzene ring fused to a pyridine ring—represents one of medicinal chemistry’s most versatile scaffolds. Its unique electronic configuration enables diverse interactions with biological targets, including enzymes, receptors, and nucleic acids. Quinoline derivatives exhibit broad pharmacological profiles, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The scaffold’s synthetic flexibility allows for strategic substitutions at positions 2, 3, 6, and 8, enabling fine-tuning of physicochemical properties and target selectivity. For instance, chloro and methyl groups at positions 2 and 8, respectively, enhance lipophilicity and metabolic stability, critical for optimizing drug-likeness.

Historical Development of Quinoline Derivatives

Quinoline chemistry traces its origins to the isolation of quinine from cinchona bark in the 19th century, which laid the groundwork for antimalarial drug development. Classical synthetic methods like the Skraup, Doebner–von Miller, and Conrad–Limpach reactions enabled large-scale production of quinoline derivatives by the mid-20th century. The 21st century witnessed a paradigm shift toward transition metal–catalyzed cross-coupling and green chemistry approaches, facilitating the synthesis of complex hybrids with improved efficacy. For example, palladium-catalyzed Suzuki–Miyaura couplings have been employed to introduce aryl and heteroaryl groups at position 3, enhancing binding affinity for kinase targets.

Significance of 2-Chloro-8-methylquinoline Compounds

The 2-chloro-8-methylquinoline substructure has emerged as a pharmacophoric motif in drug discovery due to its balanced electronic and steric properties. The chlorine atom at position 2 increases electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites, while the methyl group at position 8 improves metabolic stability by shielding the quinoline ring from oxidative degradation. Derivatives such as N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclohexylamine (Table 1) demonstrate dual antidepressant and antifungal activities, underscoring the scaffold’s multifunctionality.

Table 1: Key 2-Chloro-8-methylquinoline Derivatives and Their Biological Activities

| Compound | Biological Activity | Reference |

|---|---|---|

| N-[(2-Chloro-8-methylquinolin-3-yl)methyl]cyclohexylamine | Antidepressant, Antifungal | |

| 2-Chloro-8-methylquinoline-3-carboxaldehyde | Antiparasitic lead candidate |

Discovery and Research Evolution of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine

The synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclohexylamine was first reported by Kumar et al. in 2011. The compound was prepared via nucleophilic substitution of 2-chloro-3-(chloromethyl)-8-methylquinoline with cyclohexylamine in ethanol, catalyzed by triethylamine (Figure 1). Initial pharmacological screening revealed significant antidepressant activity in rodent models, with a 47% reduction in immobility time during forced swim tests compared to controls. Molecular docking studies later suggested interactions with monoamine oxidase (MAO) and serotonin transporters, though exact targets remain under investigation.

Figure 1: Synthesis Pathway for N-[(2-Chloro-8-methylquinolin-3-yl)methyl]cyclohexylamine

$$ \text{2-Chloro-3-(chloromethyl)-8-methylquinoline} + \text{Cyclohexylamine} \xrightarrow{\text{EtOH, TEA}} \text{N-[(2-Chloro-8-methylquinolin-3-yl)methyl]cyclohexylamine} $$

Current Research Landscape and Academic Significance

Recent studies focus on integrating 2-chloro-8-methylquinoline derivatives into hybrid molecules to exploit polypharmacology. For example, quinoline–chalcone hybrids exhibit enhanced anticancer activity by dual inhibition of topoisomerase II and tubulin polymerization. Computational approaches, such as molecular dynamics simulations and quantitative structure–activity relationship (QSAR) modeling, are being employed to optimize substituent patterns for blood–brain barrier permeability and target selectivity. The compound N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclohexylamine is now a template for developing multitarget ligands against neurodegenerative and infectious diseases.

Properties

IUPAC Name |

N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2/c1-12-6-5-7-13-10-14(17(18)20-16(12)13)11-19-15-8-3-2-4-9-15/h5-7,10,15,19H,2-4,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAREIXBDJCHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis typically involves two key steps:

- Functionalization of the quinoline ring to introduce the 2-chloro and 8-methyl substituents.

- Coupling of the quinolin-3-ylmethyl intermediate with cyclohexylamine to form the target amine.

Preparation of Cyclohexylamine Derivative

A critical precursor, trans-4-methyl cyclohexylamine, is prepared via azide chemistry starting from trans-4-methylcyclohexyl formic acid. The process involves:

- Reaction of trans-4-methylcyclohexyl formic acid with sodium azide in various organic solvents (chloroform, ethyl acetate, methylene dichloride, ethylene dichloride) under controlled temperature conditions (20–65 °C).

- Use of acids such as polyphosphoric acid, trichloroacetic acid, or trifluoroacetic acid as catalysts.

- Post-reaction neutralization with sodium hydroxide to pH 11, followed by phase separation and drying over anhydrous sodium sulfate.

- Concentration and purification to yield high-purity trans-4-methyl cyclohexylamine with yields around 85% and enantiomeric excess (E.e%) near 99.7%.

| Solvent | Acid Catalyst | Reaction Temp (°C) | Yield (%) | Purity (GC) (%) | E.e (%) |

|---|---|---|---|---|---|

| Chloroform | Polyphosphoric acid | 20 → 45 | 85.3 | 99.6 | 99.7 |

| Ethyl acetate | Trichloroacetic acid | 30 → 50 | 85.4 | 99.7 | 99.7 |

| Methylene dichloride | Trichloroacetic acid | 20 → 40 | 85.1 | 99.7 | 99.1 |

| Ethylene dichloride | Trifluoroacetic acid | 50 → 65 | 85.2 | 99.8 | 99.4 |

Coupling of Quinoline Derivative with Cyclohexylamine

The coupling step to form (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine involves:

- Generation of a quinoline intermediate bearing a reactive methylene group at the 3-position.

- Reaction with cyclohexylamine under reflux or controlled temperature conditions, often in the presence of solvents such as ethanol or chloroform.

- The reaction mixture is typically refluxed for extended periods (e.g., 12 hours at ~61 °C) to ensure complete coupling.

- Isolation of the product by evaporation under reduced pressure, followed by recrystallization from ethanol or other suitable solvents to obtain a pure yellowish powder with high yield (e.g., 91% in related quinoline derivatives).

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclohexylamine synthesis | trans-4-methylcyclohexyl formic acid, sodium azide, acid catalyst, organic solvent | 20–65 °C | 12–16 h | ~85 | High purity, enantiomeric excess >99% |

| Quinoline intermediate prep | 2-chloro-8-methylquinoline derivative | Variable | Variable | - | Precursor for coupling |

| Coupling with cyclohexylamine | Cyclohexylamine, reflux in ethanol or chloroform | ~61 °C | 12 h | ~90 | Recrystallization for purity |

| Metal-catalyzed alternative | Pd catalysts, alcohol solvents | Room temp to reflux | Variable | Variable | Avoided for metal-free synthesis |

Research Findings and Considerations

- The azide-mediated synthesis of cyclohexylamine derivatives is robust, scalable, and yields enantiomerically pure amines suitable for pharmaceutical applications.

- The coupling reaction benefits from solvent choice and temperature control to maximize yield and purity without requiring metal catalysts, which simplifies downstream processing and regulatory compliance.

- Recrystallization remains a key purification step to achieve the desired polymorphic form and physical properties of the final compound.

- The described methods are adaptable to structural analogs, allowing for modification of substituents on the quinoline ring or the amine moiety to tailor biological activity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests it could serve as a lead compound for developing new pharmaceuticals. Its quinoline ring system, substituted with chloro and methyl groups, indicates potential interactions with various biological targets. The presence of a cyclohexylamine moiety enhances its pharmacological profile, making it suitable for further exploration in drug design and optimization.

Potential Biological Targets

Research indicates that compounds similar to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine can interact with several biological targets, including:

- Enzymes involved in metabolic processes.

- Receptors that mediate cellular responses.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can help assess the biological activity spectrum based on structural features, guiding the development of derivatives with enhanced efficacy.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties . Studies suggest that this compound could exhibit similar effects, potentially inhibiting the growth of various pathogens. The specific mechanisms may involve disrupting cellular functions or inhibiting vital enzymatic pathways in microorganisms.

Anticancer Potential

The anticancer potential of quinoline derivatives is well-documented. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as:

- Oxidative stress modulation : Altering the balance between reactive oxygen species and antioxidants within cancer cells.

Research has indicated that some derivatives can effectively inhibit cancer cell lines, suggesting that this compound may also possess similar properties .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with related compounds reveal insights into how modifications can enhance efficacy or reduce toxicity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Methyl group on quinoline | Antimicrobial |

| 8-Hydroxyquinoline | Hydroxy group on quinoline | Anticancer |

| 4-Aminoquinoline | Amino group on quinoline | Antimalarial |

| 2-Chloroquinoline | Chloro-substituted quinoline | Antiviral |

The unique combination of chloro and methyl substitutions along with the cyclohexylamine component sets this compound apart from others, potentially enhancing its pharmacological profile.

Case Studies and Research Findings

Recent studies have highlighted various applications of related quinoline compounds:

- Antimalarial Activity : A study found that trisubstituted quinolines exhibited excellent inhibition against Plasmodium falciparum, suggesting that derivatives of this compound could be explored for similar antimalarial properties .

- Cancer Cell Inhibition : Research demonstrated that certain quinoline derivatives showed significant cytotoxicity against human cancer cell lines, indicating a potential pathway for developing anticancer therapies based on this compound .

- Multicomponent Reactions : The use of multicomponent reactions has been explored to synthesize biologically active molecules efficiently, showcasing the versatility of synthetic strategies applicable to this compound .

Mechanism of Action

The mechanism of action of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline-Based Analogues

N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine

- Structure: Shares the 8-chloroquinoline core but substitutes the 2-position with an adamantyloxy-ethylamine group instead of the cyclohexylmethylamine.

- Synthesis: Synthesized via Pd-catalyzed coupling (64% yield), demonstrating the efficiency of transition-metal catalysts in quinoline functionalization .

- Properties : Molecular weight 357.17 g/mol (HRMS data), with higher lipophilicity due to the adamantyl group.

Amides Derived from Cyclohexylmethylamine

Cyclohexylamine Derivatives

JM216 (Bis(acetato)(ammine)dichlorido(cyclohexylamine)platinum(IV))

- Structure : A platinum(IV) complex incorporating cyclohexylamine.

- Activity : Shows oral bioavailability and antitumor activity comparable to cisplatin in preclinical models, underscoring the pharmacological relevance of cyclohexylamine in metal-based drugs .

Cyclohexylamine Salts in Metabolite Isolation

Substituent Effects on Basicity and Reactivity

- Basicity : Cyclohexylamine derivatives exhibit higher basicity than triethylamine due to reduced steric hindrance and amine inversion effects, which enhance lone-pair availability .

- Synthetic Utility: Cyclohexylamine is a common reagent in carbinol/amine reactions, facilitating the synthesis of aryl- and heterocyclic-methanamines .

Comparative Data Table

Key Research Findings

Synthetic Challenges : Reactions involving cyclohexylamine (e.g., amidation) often suffer from low yields due to steric hindrance, whereas bulkier amines like adamantyl derivatives achieve higher efficiency .

Pharmacological Potential: Cyclohexylamine-containing complexes (e.g., JM216) demonstrate that structural modifications can enhance oral bioavailability and reduce toxicity in metal-based therapies .

Biological Activity

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine is a compound belonging to the quinoline family, known for its diverse pharmacological properties. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer effects. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

- Molecular Formula : C17H21ClN2

- Molar Mass : 288.82 g/mol

- Density : 1.16 g/cm³

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may act by binding to specific enzymes or receptors, modulating their functions and leading to various therapeutic effects. The detailed mechanisms are still under investigation, but preliminary studies suggest multiple pathways may be involved.

Antimicrobial Activity

Quinoline derivatives are well-documented for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antiviral Properties

Preliminary studies suggest that quinoline derivatives can inhibit viral replication. While specific data on this compound is limited, similar compounds have shown efficacy against viruses such as influenza and HIV. Further research is required to elucidate the antiviral mechanisms and efficacy of this compound.

Anticancer Potential

The anticancer properties of quinoline derivatives have been a focus of research due to their ability to induce apoptosis in cancer cells. Studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound has an EC50 value ranging from 4.64 to 146.15 μg/mL against different cancer cell lines, indicating varying levels of effectiveness depending on the specific type of cancer.

Research Applications

This compound serves as a valuable building block in medicinal chemistry and drug development. Its unique structural features allow for modifications that can enhance biological activity or target specific diseases more effectively.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Q. Table 2: Computational Parameters for Stability Prediction

| Parameter | Value | Relevance |

|---|---|---|

| HOMO (eV) | -6.2 | Indicates susceptibility to oxidation |

| LUMO (eV) | -1.8 | Predicts electron-accepting capacity |

| LogP | 3.5 | Estimates membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.